Band Gap Comparison: MgS Exhibits a 5.40 eV Band Gap, Significantly Wider than ZnS (3.66 eV) and CdS (2.55 eV)
MgS possesses a calculated electronic band gap of 5.40 eV, which is substantially larger than that of the commonly used II-VI semiconductors ZnS (3.66 eV) and CdS (2.55 eV) [1]. This 1.74 eV increase over ZnS and 2.85 eV increase over CdS translates to absorption edges deep in the ultraviolet region (~230 nm for MgS vs. ~340 nm for ZnS and ~486 nm for CdS). Consequently, MgS remains transparent and non-absorbing across a much broader portion of the visible and near-UV spectrum, making it uniquely suited for applications requiring solar-blind UV detection or deep-UV emission, where ZnS and CdS would exhibit parasitic absorption. When alloyed, the band gap of Mg_xZn_{1-x}S can be tuned from 3.66 eV down to lower values, but the binary MgS endpoint provides the maximum achievable band gap in this sulfide family [2].
| Evidence Dimension | Electronic band gap (eV) |
|---|---|
| Target Compound Data | 5.40 eV |
| Comparator Or Baseline | ZnS: 3.66 eV; CdS: 2.55 eV |
| Quantified Difference | MgS band gap is 1.74 eV (47.5%) larger than ZnS and 2.85 eV (111.8%) larger than CdS. |
| Conditions | Calculated values at optimized geometry (SBG31 database). Experimental values vary by crystal phase: wurtzite MgS exhibits a direct band gap of ~5.1 eV measured via photoresponse and reflectance. |
Why This Matters
The 5.40 eV band gap enables MgS-based devices to operate in the deep-UV/solar-blind spectral range (λ < 280 nm) where ZnS and CdS are opaque, a critical differentiator for UV photodetector and emitter procurement.
- [1] Peverati, R., & Truhlar, D. G. (2012). SBG31: Semiconductor Band Gaps Database. University of Minnesota. View Source
- [2] Zhao, C., & Duan, Y. (2017). Crystal and band structures of ZnS, MgS, and ZnS-MgS alloys. AIP Advances, 7(6), 065310. View Source
